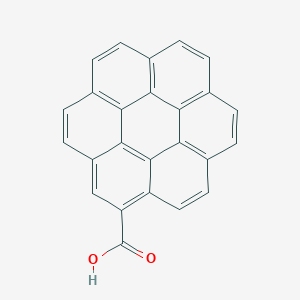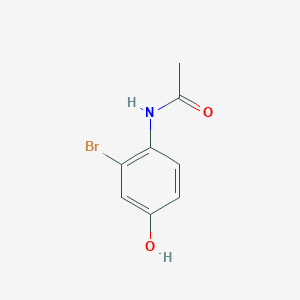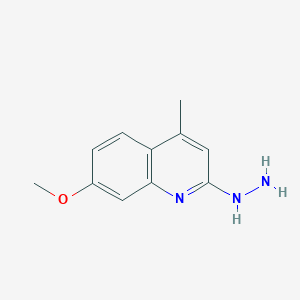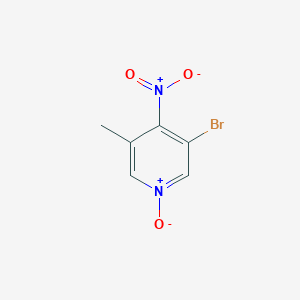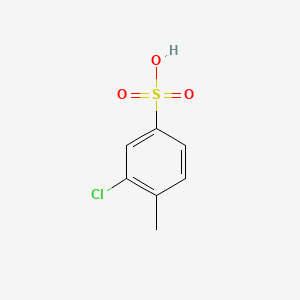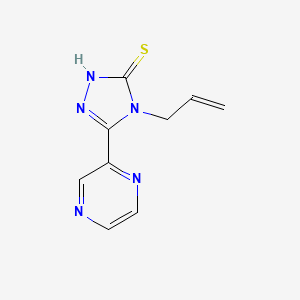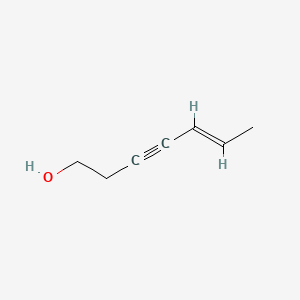
4-(2-羟乙基)吡啶-2-腈
概述
描述
“4-(2-Hydroxyethyl)pyridine-2-carbonitrile” is a chemical compound . It acts as a reagent for the protection of carboxyl groups as their 2-(4-pyridyl)ethyl esters in organic synthesis . It is also used as an active pharmaceutical ingredient intermediate .
Chemical Reactions Analysis
“4-(2-Hydroxyethyl)pyridine-2-carbonitrile” acts as a reagent for the protection of carboxyl groups as their 2-(4-pyridyl)ethyl esters in organic synthesis . It is also used as an active pharmaceutical ingredient intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Hydroxyethyl)pyridine-2-carbonitrile” include a refractive index of n20/D 1.54 (lit.), boiling point of 150-155 °C/10 mmHg (lit.), and a density of 1.09 g/mL at 25 °C (lit.) .科学研究应用
合成和结构分析
对吡啶衍生物的研究,包括 4-(2-羟乙基)吡啶-2-腈,通常集中在它们的合成和结构分析上。例如,吡啶衍生物的合成已得到广泛研究,分析包括 X 射线和光谱方法,以了解它们的结构特征和光学性质。这些研究有助于确定取代基对发射光谱和这些化合物在各种条件下的整体行为的影响 (Cetina、Tranfić、Sviben 和 Jukić,2010 年)。此外,还记录了通过新方案合成特定吡啶衍生物及其通过 X 射线衍射进行的结构确认,提供了对其分子结构和潜在应用的见解 (Tranfić、Halambek、Cetina 和 Jukić,2011 年)。
缓蚀应用
与 4-(2-羟乙基)吡啶-2-腈密切相关的吡唑并吡啶衍生物已被合成并评估为酸性环境中金属的潜在缓蚀剂。研究表明,这些化合物可以显着降低腐蚀速率,使其在保护工业金属部件方面很有价值 (Dandia、Gupta、Singh 和 Quraishi,2013 年)。
新型杂环系统
涉及吡啶衍生物的新型杂环系统的开发是一个重要的研究领域。例如,多米诺反应已被用于从吡啶腈衍生物合成复杂杂环结构,从而产生具有独特性质的新化合物,并在包括制药和材料科学在内的各个领域具有潜在应用 (Bondarenko 等人,2016 年)。
抑制生物靶点
一些吡啶衍生物,如 4-[5-(吡啶-4-基)-1H-1,2,4-三唑-3-基]吡啶-2-腈,已因其抑制特定生物靶点(如黄嘌呤氧化还原酶)的能力而受到研究。这些研究对于开发新的治疗药物(如治疗高尿酸血症的药物)至关重要,展示了这些化合物的潜在生物医学应用 (Matsumoto、Okamoto、Ashizawa 和 Nishino,2011 年)。
晶体结构和材料性质
通过 X 射线晶体学和其他分析技术确定吡啶衍生物的晶体结构和材料性质对于了解它们的物理和化学行为至关重要。这些信息对于材料科学、催化和药物设计中的应用至关重要 (Ganapathy、Jayarajan、Vasuki 和 Sanmargam,2015 年)。
安全和危害
属性
IUPAC Name |
4-(2-hydroxyethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-8-5-7(2-4-11)1-3-10-8/h1,3,5,11H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOORVBWJBCNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624740 | |
| Record name | 4-(2-Hydroxyethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99584-77-7 | |
| Record name | 4-(2-Hydroxyethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

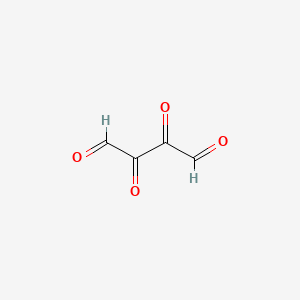
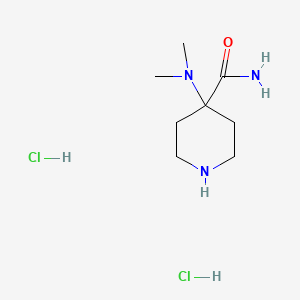

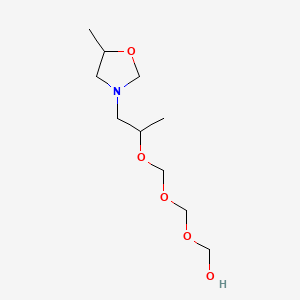
![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)
